molecular formula C9H11NO2 B1585958 Methyl 3-(aminomethyl)benzoate CAS No. 93071-65-9

Methyl 3-(aminomethyl)benzoate

Cat. No. B1585958
CAS RN: 93071-65-9
M. Wt: 165.19 g/mol
InChI Key: OWBKDJSKHXGOJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662839B2

Procedure details

A 20% solution of piperidine in DMF (5 ml) was added to 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester (193 mg, 0.5 mmol) and the reaction was stirred at room temperature for 30 min. Water (10 ml) was added to the crude reaction mixture, followed by 1M HCl (10 ml). The aqueous layer was washed with EtOAc (3×10 ml) then basified to pH 9 with saturated NaHCO3. The basic layer was extracted with EtOAc (3×10 ml) and the aqueous layer was evaporated down to a small volume, then further extracted with EtOAc (5×10 ml). The combined organic layers were dried (MgSO4), filtered and the solvent evaporated in vacuo to give the title compound.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
Quantity
193 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCCCC1.[CH3:7][O:8][C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH:17]C(OCC2C3C=CC=CC=3C3C2=CC=CC=3)=O)[CH:11]=1.O.Cl>CN(C=O)C>[CH3:7][O:8][C:9](=[O:35])[C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([CH2:16][NH2:17])[CH:11]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
3-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-benzoic acid methyl ester
Quantity
193 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction mixture
WASH
Type
WASH
Details
The aqueous layer was washed with EtOAc (3×10 ml)
EXTRACTION
Type
EXTRACTION
Details
The basic layer was extracted with EtOAc (3×10 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous layer was evaporated down to a small volume
EXTRACTION
Type
EXTRACTION
Details
further extracted with EtOAc (5×10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.